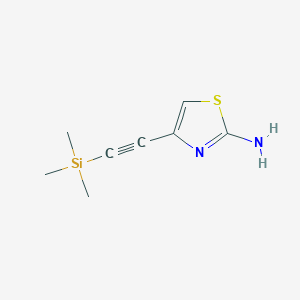

4-((Trimethylsilyl)ethynyl)thiazol-2-amine

Description

The compound 4-((Trimethylsilyl)ethynyl)thiazol-2-amine, with the CAS number 329203-88-5 and molecular formula C8H12N2SSi, represents a confluence of three key structural features: a thiazole (B1198619) ring, an amino group, and a trimethylsilyl-protected ethynyl (B1212043) group. labshake.com This strategic arrangement of functional groups suggests a multifaceted utility in organic synthesis and medicinal chemistry.

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in chemistry. bepls.com Thiazole and its derivatives are integral components of numerous natural products, including vitamin B1 (thiamine), and are found in a wide array of biologically active compounds. nih.gov In the realm of drug discovery, the thiazole ring is a key constituent in various therapeutic agents, exhibiting a broad spectrum of activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bepls.comnanobioletters.com The versatility of the thiazole core allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. bepls.comnih.gov

The trimethylsilyl (B98337) (TMS) group attached to an ethynyl moiety serves a critical role as a protecting group for terminal alkynes. This protection is instrumental in preventing the acidic alkyne proton from interfering with various chemical transformations. The TMS group can be selectively removed under mild conditions, typically using fluoride (B91410) ions or basic conditions, to reveal the terminal alkyne for subsequent reactions.

Furthermore, the silylethynyl group is a key participant in a variety of cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of the alkyne and sp2-hybridized carbon atoms of aryl or vinyl halides. This methodology is a powerful tool for the construction of complex molecular architectures. The presence of the TMS group can also enhance the solubility and thermal stability of compounds.

Acetylenic N-heterocycles, which are heterocyclic compounds bearing an alkyne substituent, are highly valuable intermediates in organic synthesis. The alkyne functionality provides a versatile handle for a plethora of chemical transformations, including cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition to form triazoles), further cross-coupling reactions, and reductions to form alkenes or alkanes. The combination of a reactive alkyne with a heterocyclic ring system, which often imparts specific biological activities or electronic properties, makes these compounds attractive targets for the synthesis of novel materials and pharmaceuticals.

A comprehensive review of the current scientific literature reveals that 4-((Trimethylsilyl)ethynyl)thiazol-2-amine is primarily recognized as a chemical building block available from commercial suppliers. labshake.com At present, there is a notable absence of dedicated academic studies focusing specifically on the synthesis, reactivity, or application of this particular compound.

However, based on the well-established chemistry of its constituent parts, its potential as a synthetic intermediate is significant. It is plausible to hypothesize its synthesis via a Sonogashira cross-coupling reaction between a 4-halo-thiazol-2-amine and trimethylsilylacetylene.

The potential applications of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine can be inferred from the known reactivity of its functional groups. The 2-amino group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds, allowing for the introduction of diverse substituents. The trimethylsilyl-protected ethynyl group, upon deprotection, would yield a terminal alkyne at the 4-position of the thiazole ring. This terminal alkyne could then be utilized in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct more complex heterocyclic systems, or it could participate in further Sonogashira couplings to extend the carbon framework.

Given the rich biological activity profile of 2-aminothiazole (B372263) derivatives, it is conceivable that 4-((Trimethylsilyl)ethynyl)thiazol-2-amine could serve as a precursor for the synthesis of novel bioactive molecules. nanobioletters.comnih.gov The introduction of an ethynyl or a subsequently formed triazolyl moiety at the 4-position could lead to new classes of compounds with potential therapeutic applications. However, it must be emphasized that such applications are currently speculative and await exploration by the scientific community.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2SSi/c1-12(2,3)5-4-7-6-11-8(9)10-7/h6H,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVHFKYMOHPGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 Trimethylsilyl Ethynyl Thiazol 2 Amine

Desilylation Reactions for Terminal Alkyne Generation

The cleavage of the silicon-carbon bond in alkynylsilanes is a fundamental transformation that unmasks the terminal alkyne. nih.gov This process, known as desilylation or deprotection, is crucial for preparing the active alkyne species required for further coupling and cycloaddition reactions.

The removal of the trimethylsilyl (B98337) group from 4-((trimethylsilyl)ethynyl)thiazol-2-amine to yield 4-ethynylthiazol-2-amine is typically achieved under mild, base-mediated conditions. The TMS group is valued as a protecting group for terminal alkynes due to its stability under many reaction conditions while being easily removable when desired. nih.gov Common methods involve the use of fluoride (B91410) ions or carbonate bases in alcoholic solvents.

Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), are highly effective for this transformation due to the high affinity of fluoride for silicon. Alternatively, a widely used and often more economical method involves treating the silyl-protected alkyne with a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol (B129727) (MeOH). nih.gov This method is generally clean, proceeds with high yield, and is selective for the TMS group, often leaving other silyl (B83357) ethers, like the more sterically hindered triisopropylsilyl (TIPS) group, intact. organic-chemistry.org Another organic base that can be employed is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which offers smooth desilylation under mild conditions. organic-chemistry.org

The general reaction is as follows:

4-((trimethylsilyl)ethynyl)thiazol-2-amine + Base → 4-ethynylthiazol-2-amine

Below is a table summarizing common conditions for this transformation.

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | A common, mild, and efficient method for TMS deprotection. nih.gov |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective due to the strong Si-F bond formation. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol (MeOH) | Room Temperature | A non-nucleophilic base suitable for substrates with other base-labile groups. organic-chemistry.org |

The successful conversion of 4-((trimethylsilyl)ethynyl)thiazol-2-amine to 4-ethynylthiazol-2-amine can be readily confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key spectroscopic changes are predictable and serve as diagnostic markers for the reaction's completion.

In ¹H NMR spectroscopy, the most telling change is the disappearance of the singlet corresponding to the nine equivalent protons of the trimethylsilyl group, which typically appears in the upfield region (around δ 0.25 ppm). Concurrently, a new signal emerges for the terminal acetylenic proton (≡C-H), usually as a sharp singlet in the range of δ 3.0-3.5 ppm. The signals for the thiazole (B1198619) ring proton and the amine protons would also be present, though their chemical shifts might be slightly altered by the change in the substituent at the C4 position. researchgate.net

In ¹³C NMR spectroscopy, the removal of the TMS group results in the disappearance of the methyl carbon signals of the TMS group. The two acetylenic carbon signals will also experience a shift in their chemical environment.

Infrared (IR) spectroscopy provides definitive evidence of the terminal alkyne's formation. The spectrum of the desilylated product will feature a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration, a feature absent in the starting material. Additionally, the C≡C stretching vibration, which is often weak or IR-inactive in symmetrically substituted alkynes, may appear as a weak band around 2100-2150 cm⁻¹ in the terminal alkyne.

| Spectroscopic Method | 4-((trimethylsilyl)ethynyl)thiazol-2-amine (Starting Material) | 4-ethynylthiazol-2-amine (Product) | Key Change |

| ¹H NMR | Singlet, ~δ 0.25 ppm (9H, -Si(CH₃)₃) | No signal at ~δ 0.25 ppm | Disappearance of TMS protons |

| No terminal alkyne proton signal | Singlet, ~δ 3.0-3.5 ppm (1H, ≡C-H) | Appearance of terminal alkyne proton | |

| IR Spectroscopy | No ≡C-H stretch | Sharp, weak band at ~3300 cm⁻¹ | Appearance of terminal ≡C-H stretch |

Post-Synthetic Modifications at the Terminal Alkyne Moiety

Once generated, the terminal alkyne of 4-ethynylthiazol-2-amine is a versatile functional group for a wide array of post-synthetic modifications. These reactions allow for the covalent linking of the thiazole scaffold to other molecules, surfaces, or polymers, making it a valuable building block in medicinal chemistry, materials science, and chemical biology.

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govresearchgate.net The CuAAC reaction involves the coupling of a terminal alkyne, such as 4-ethynylthiazol-2-amine, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov

This transformation is exceptionally powerful for creating stable linkages between different molecular fragments. researchgate.net The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. mdpi.com The resulting triazole ring is chemically stable and can act as a rigid linker or participate in hydrogen bonding interactions.

The general scheme for the CuAAC reaction is:

4-ethynylthiazol-2-amine + R-N₃ --(Cu(I) catalyst)--> 4-(1-(R)-1H-1,2,3-triazol-4-yl)thiazol-2-amine

| Azide Partner (R-N₃) | Copper Source | Reducing Agent | Solvent | Application Area |

| Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Synthesis of small molecule libraries |

| Azido-functionalized PEG | CuI | - | DMF | Bioconjugation, drug delivery |

| 3'-Azido-3'-deoxythymidine (AZT) | [Cu(CH₃CN)₄]PF₆ | - | CH₃CN | Medicinal chemistry, antiviral agents |

| Azide-modified solid support | CuSO₄·5H₂O | Sodium Ascorbate | THF/H₂O | Solid-phase synthesis, materials science |

Beyond cycloadditions, the terminal alkyne of 4-ethynylthiazol-2-amine can participate in various carbon-carbon bond-forming cross-coupling reactions to produce diyne structures.

The Cadiot-Chodkiewicz coupling allows for the synthesis of unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt (e.g., CuBr) in the presence of an amine base like piperidine. wikipedia.org This selective cross-coupling reaction avoids the formation of homocoupled byproducts, which can be a challenge in other diyne syntheses. wikipedia.org

The Glaser coupling , and its more practical variant the Hay coupling , is an oxidative coupling of two terminal alkynes to form a symmetrical 1,3-diyne. organic-chemistry.org The reaction is typically carried out using a copper(I) catalyst, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), often in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, which is commonly oxygen from the air. nih.govrsc.org This reaction would lead to the formation of 1,4-bis(2-aminothiazol-4-yl)buta-1,3-diyne.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Cadiot-Chodkiewicz | 1-Haloalkyne (R'-C≡C-X) | Cu(I) salt, Amine base | Unsymmetrical Diyne |

| Glaser / Hay | 4-ethynylthiazol-2-amine (itself) | Cu(I) salt, Ligand (e.g., TMEDA), O₂ | Symmetrical Diyne |

The alkyne functionality provides a reactive site for the synthesis of novel oligomers and polymers incorporating the 2-aminothiazole (B372263) moiety. Thiazole-containing polymers are of interest due to their potential biological activities, including as tubulin polymerization inhibitors for anticancer applications. mdpi.comnih.govnih.gov

The terminal alkyne can be used as a monomer or as a functional group on a monomer in various polymerization schemes. For instance, alkyne-functionalized monomers can undergo polymerization through transition-metal catalysis or be incorporated into polymers via post-polymerization modification using reactions like the CuAAC click reaction. rsc.org This approach allows for the synthesis of well-defined polymeric structures where the thiazole unit can be precisely placed along the polymer backbone or as a pendant group. Such materials could have applications in drug delivery systems, advanced coatings, or as functional biomaterials.

Reactivity and Derivatization of the 2-Amino Group

Condensation Reactions with Carbonyl Compounds

The primary amino group of 4-((trimethylsilyl)ethynyl)thiazol-2-amine readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration.

The formation of these imine derivatives introduces a new dimension of structural diversity and serves as a gateway for further synthetic manipulations. The general reaction scheme is as follows:

While specific studies on 4-((trimethylsilyl)ethynyl)thiazol-2-amine are not extensively documented in publicly available literature, the reactivity of the 2-amino group in thiazole derivatives is well-established. For instance, various 2-aminothiazole derivatives have been shown to react with a range of aromatic and aliphatic aldehydes to yield the corresponding imines, which can possess interesting biological activities.

Table 1: Representative Condensation Reactions of 2-Aminothiazole Derivatives This table is illustrative of the general reactivity and does not represent data for the specific subject compound due to a lack of available literature.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions | Reference |

| Benzaldehyde | N-Benzylidene-4-phenylthiazol-2-amine | Ethanol, reflux | General Knowledge |

| 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-4-phenylthiazol-2-amine | Acetic acid catalyst, heat | General Knowledge |

| Acetone | N-(Propan-2-ylidene)-4-phenylthiazol-2-amine | Toluene, Dean-Stark | General Knowledge |

Acylation and Sulfonylation of the Amine Functionality

The nucleophilic nature of the 2-amino group facilitates its acylation and sulfonylation. Acylation is typically achieved by reacting the amine with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction leads to the formation of the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides.

These transformations are crucial for several reasons: they can alter the electronic properties and biological activity of the parent molecule, and the resulting amides and sulfonamides can serve as intermediates for further functionalization.

Table 2: General Acylation and Sulfonylation Reactions of 2-Aminothiazoles This table illustrates the expected reactivity based on analogous compounds, as specific data for the subject compound is not available.

| Reagent | Product Type | General Conditions |

| Acetyl chloride | N-acetyl-2-aminothiazole derivative | Pyridine, DCM, 0 °C to rt |

| Benzoyl chloride | N-benzoyl-2-aminothiazole derivative | Triethylamine (B128534), THF, rt |

| Acetic anhydride | N-acetyl-2-aminothiazole derivative | Heat or acid/base catalyst |

| p-Toluenesulfonyl chloride | N-(p-tolylsulfonyl)-2-aminothiazole derivative | Pyridine, 0 °C to rt |

Nucleophilic Substitution Reactions and Formation of N-Substituted Thiazol-2-amines

The 2-amino group can also participate in nucleophilic substitution reactions, particularly with alkyl halides or other electrophilic carbon centers, to yield N-substituted 2-aminothiazole derivatives. These reactions, often carried out in the presence of a base to deprotonate the amine, can lead to mono- or di-alkylation depending on the reaction conditions and the nature of the electrophile.

Such N-alkylation or N-arylation can significantly impact the steric and electronic environment around the thiazole core, influencing its physical, chemical, and biological properties.

Specific examples of nucleophilic substitution reactions involving 4-((trimethylsilyl)ethynyl)thiazol-2-amine are not described in the available scientific literature. The following table provides a general overview of such reactions for the 2-aminothiazole scaffold.

Table 3: Illustrative Nucleophilic Substitution Reactions on the 2-Amino Group of Thiazoles This table is for illustrative purposes only, as specific examples for the title compound are not available.

| Electrophile | Product Type | Typical Base | Solvent |

| Methyl iodide | N-methyl-2-aminothiazole | Sodium hydride | DMF |

| Benzyl bromide | N-benzyl-2-aminothiazole | Potassium carbonate | Acetonitrile |

| 2-Bromopyridine | N-(pyridin-2-yl)-2-aminothiazole | Sodium tert-butoxide (Buchwald-Hartwig coupling) | Toluene |

Integrated Multi-Step Derivatization Sequences

The true synthetic utility of 4-((trimethylsilyl)ethynyl)thiazol-2-amine is realized in multi-step derivatization sequences where reactions at the 2-amino group are combined with transformations at the ethynyl (B1212043) and thiazole ring positions. For example, an initial acylation of the amino group could be followed by a Sonogashira coupling at the ethynyl moiety after deprotection of the silyl group.

Such integrated strategies allow for the construction of complex molecular architectures with a high degree of functional and stereochemical control. However, the development of these sequences requires careful consideration of the compatibility of reagents and reaction conditions to avoid undesired side reactions. Due to the lack of specific literature on 4-((trimethylsilyl)ethynyl)thiazol-2-amine, no concrete examples of such multi-step sequences involving initial derivatization of the 2-amino group can be provided at this time.

Advanced Applications of 4 Trimethylsilyl Ethynyl Thiazol 2 Amine and Its Derivatives in Materials Science and Supramolecular Chemistry

Development of Functional Organic and Metal-Organic Materials

The structural motifs present in 4-((trimethylsilyl)ethynyl)thiazol-2-amine offer a versatile platform for the synthesis of a wide array of functional organic and metal-organic materials. The interplay between the electron-rich thiazole (B1198619) ring, the polymerizable ethynyl (B1212043) group, and the reactive amine functionality allows for the systematic design of materials with specific electronic, optical, and structural properties.

Fabrication of Electrochromic Materials

Electrochromic materials, which change their optical properties in response to an electrical stimulus, are at the forefront of smart materials research. While direct studies on polymers derived specifically from 4-((trimethylsilyl)ethynyl)thiazol-2-amine are not extensively documented, the broader class of poly(2-aminothiazole)s and related thiazole-containing polymers has demonstrated significant potential in this area. The electrochemical polymerization of 2-aminothiazole (B372263) and its derivatives can lead to the formation of conjugated polymers with interesting electrochromic behaviors. knutd.edu.uamdpi.comresearchgate.net

The resulting poly(2-aminothiazole) (PAT) is an electrically conductive conjugated polymer that exhibits a range of intriguing properties. knutd.edu.ua The polymerization can be achieved through both chemical and electrochemical oxidative methods. mdpi.comresearchgate.net The electrochemical synthesis of poly(2-aminothiazole) on transparent conductive electrodes allows for the direct investigation of the electrochromic properties of the resulting films. knutd.edu.ua These polymers typically exhibit color changes upon electrochemical doping and de-doping, a characteristic essential for electrochromic device applications. The incorporation of the ethynyl group, after deprotection of the trimethylsilyl (B98337) moiety, would be expected to enhance the conjugation length and potentially lead to materials with a broader range of accessible colors and improved switching kinetics.

Table 1: Electrochromic Properties of Thiazole-Based Polymers

| Polymer System | Color in Neutral State | Color in Oxidized State | Key Features |

| Poly(2-aminothiazole) | Light Yellow/Brown | Dark Brown/Black | Electrically conductive, potential for metal ion adsorption. knutd.edu.uamdpi.com |

| Thiazolothiazole-containing polymers | Varies (e.g., orange, yellow) | Varies (e.g., blue, green, grey) | Multichromic behavior, solution processability. researchgate.net |

Integration into High Carbon Content Organic Solids and Precursors

The trimethylsilyl-protected ethynyl group in 4-((trimethylsilyl)ethynyl)thiazol-2-amine makes it an excellent precursor for the synthesis of high carbon content materials. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed to yield a reactive ethynyl moiety. This functionality is crucial for the preparation of highly cross-linked, carbon-rich organic solids through polymerization and subsequent pyrolysis.

Research into the synthesis of high carbon materials from acetylenic precursors has demonstrated that polyethynyl aromatics are valuable starting materials. The general strategy involves the synthesis of aromatic monomers bearing multiple ethynyl groups, which can then be polymerized and pyrolyzed to yield materials with a high atom fraction of carbon. The synthesis of compounds like 2-ethynylthiazole (B51339) and 2,4-diethynylthiazole (B571060) has been achieved through the reaction of the corresponding bromo-thiazoles with (trimethylsilyl)acetylene in the presence of a palladium catalyst, followed by deprotection. This methodology is directly applicable to 4-((trimethylsilyl)ethynyl)thiazol-2-amine, positioning it as a key building block for such materials.

The pyrolysis of polymers derived from these ethynylthiazole precursors is expected to yield amorphous carbon structures with a high degree of cross-linking. mdpi.com The presence of nitrogen and sulfur from the thiazole ring can also lead to the formation of N- and S-doped carbon materials, which are of interest for applications in catalysis and energy storage.

Design of Porous Organic Frameworks

Porous organic frameworks (POFs), including covalent organic frameworks (COFs), have emerged as a significant class of materials due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. The rigid and geometrically defined structure of the thiazole ring, combined with the polymerizable ethynyl group, makes derivatives of 4-((trimethylsilyl)ethynyl)thiazol-2-amine attractive candidates as linkers for the construction of these frameworks.

Thiazole-linked and thiazolothiazole-linked porous organic polymers have been successfully synthesized. researchgate.netsoton.ac.ukrsc.org These materials are often prepared through catalyst-free condensation reactions under solvothermal conditions. researchgate.netsoton.ac.uk For instance, the reaction of aldehydes with dithiooxamide (B146897) can lead to the formation of thiazolothiazole-linked porous organic polymers. researchgate.netsoton.ac.uk These frameworks have shown promise in selective CO2 uptake. researchgate.netsoton.ac.uk

More recently, thiazole-linked covalent organic frameworks (TZ-COFs) have been developed, exhibiting high chemical stability due to the robust nature of the thiazole linkage. rsc.org These materials can be synthesized through one-pot strategies and have demonstrated excellent performance in applications such as photocatalytic water purification. researchgate.net The use of linkers derived from 4-((trimethylsilyl)ethynyl)thiazol-2-amine in the synthesis of such frameworks could introduce additional functionality, such as metal-coordination sites (from the 2-amino group) and further opportunities for post-synthetic modification via the ethynyl group.

Table 2: Properties of Thiazole-Based Porous Organic Polymers

| Polymer Name | Linkage Type | Surface Area (m²/g) | Key Application |

| TzTz-POP | Thiazolothiazole | up to 488 | Selective CO2 uptake. researchgate.net |

| COF-S | Thiazole | - | Photocatalytic water purification. researchgate.net |

| TZ-COF-18 | Thiazole | - | Photocatalytic tetracycline (B611298) degradation. rsc.org |

Supramolecular Architectures and Coordination Chemistry

The presence of hydrogen bond donors and acceptors, as well as potential metal coordination sites, in 4-((trimethylsilyl)ethynyl)thiazol-2-amine and its derivatives facilitates their use in the construction of complex supramolecular architectures and coordination polymers.

Self-Assembly of N-Heterocyclic Scaffolds

The 2-aminothiazole moiety is a well-established motif for directing self-assembly through hydrogen bonding. The amino group can act as a hydrogen bond donor, while the thiazole nitrogen atom can act as a hydrogen bond acceptor. This can lead to the formation of characteristic hydrogen-bonded dimers with an R2(2)(8) graph set notation. soton.ac.uk The study of the hydrogen-bonding networks in various 2-amino-4-phenyl-1,3-thiazole derivatives has revealed a variety of packing motifs, demonstrating the versatility of this structural unit in crystal engineering. soton.ac.uk

In the case of 4-((trimethylsilyl)ethynyl)thiazol-2-amine, the presence of the bulky trimethylsilyl group and the linear ethynyl spacer may influence the preferred hydrogen-bonding patterns, potentially leading to the formation of unique supramolecular assemblies such as chains, tapes, or more complex networks. The interplay of N-H···N hydrogen bonds with other potential weak interactions, such as C-H···π or π-π stacking involving the thiazole ring, can be exploited to control the solid-state architecture. researchgate.net

Formation of Metal-Containing Polymers and Coordination Complexes

The thiazole ring contains both nitrogen and sulfur atoms that can act as coordination sites for metal ions, making thiazole derivatives valuable ligands in coordination chemistry. A review of thiazole- and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers highlights their applications in areas such as luminescence. mdpi.com

The 2-amino group in 4-((trimethylsilyl)ethynyl)thiazol-2-amine provides an additional coordination site. Research on the synthesis and characterization of Fe(III) coordination polymers with 2-amino-4-methylthiazole (B167648) has demonstrated the ability of the aminothiazole unit to coordinate to metal centers. In these structures, the thiazole derivative can act as a ligand, bridging metal centers to form extended polymeric networks.

The combination of the coordinating aminothiazole group and the rigid ethynyl spacer in derivatives of the title compound offers opportunities for the rational design of metal-containing polymers and MOFs with specific topologies and properties. The ethynyl group can also participate in coordination to certain metal centers or serve as a rigid backbone element to control the dimensionality and porosity of the resulting framework.

Ligand Design for Metal Coordination

The 2-aminothiazole core is a well-established and robust coordinating moiety in inorganic and organometallic chemistry. researchgate.netnih.gov The design of ligands based on 4-((Trimethylsilyl)ethynyl)thiazol-2-amine leverages the intrinsic properties of this heterocyclic system to form stable and functional metal complexes. The primary coordination site is the endocyclic nitrogen atom of the thiazole ring, which acts as an efficient nucleophilic center for binding to metal ions. tubitak.gov.tr

The coordination behavior of 2-aminothiazole derivatives has been demonstrated with a variety of transition metals, including cobalt(II), silver(I), copper(II), and zinc(II). tubitak.gov.tracs.org In these complexes, the ligand typically acts in a monodentate fashion, coordinating to the metal center through the ring's nitrogen atom. tubitak.gov.tr The exocyclic amino group and the sulfur heteroatom, while being nucleophilic centers, are generally less involved in direct coordination but play a crucial role in establishing the ligand's electronic properties and can participate in secondary interactions like hydrogen bonding, which helps stabilize the resulting complex's supramolecular structure. tubitak.gov.tr

The substituents at the 4- and 5-positions of the thiazole ring significantly influence the ligand's electronic and steric properties. In 4-((Trimethylsilyl)ethynyl)thiazol-2-amine, the electron-withdrawing nature of the ethynyl group can modulate the electron density on the thiazole ring, thereby affecting the donor strength of the coordinating nitrogen atom. The bulky trimethylsilyl (TMS) group serves a dual purpose: it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions, and it enhances the solubility of the ligand and its metal complexes in organic solvents. This enhanced solubility is a critical feature for homogeneous catalysis and materials processing.

The presence of the alkyne functionality offers a pathway for creating more complex, multidentate ligands. For instance, the TMS group can be selectively removed to reveal a terminal alkyne, which can then be used in click chemistry reactions or Sonogashira couplings to link the thiazole unit to other coordinating moieties, creating elaborate polydentate or bridging ligands for the construction of polynuclear metal complexes or metal-organic frameworks (MOFs).

| Metal Ion | Typical Coordination Geometry | Coordinating Atom | Reference |

| Cobalt(II) | Tetrahedral | Endocyclic Nitrogen | tubitak.gov.tr |

| Silver(I) | Distorted Trigonal / Linear | Endocyclic Nitrogen | tubitak.gov.trmdpi.com |

| Copper(II) | Octahedral / Square Planar | Endocyclic Nitrogen, Oxygen (from Schiff base) | acs.orgnih.gov |

| Zinc(II) | Tetrahedral / Octahedral | Endocyclic Nitrogen | acs.org |

This table summarizes the typical coordination behavior of 2-aminothiazole derivatives with various transition metals, providing a model for the expected behavior of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine.

Catalysis and Photocatalysis

The integration of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine into metal complexes is not only of structural interest but also opens avenues for applications in catalysis and photocatalysis, where the electronic and steric properties of the ligand can be used to tune the activity and selectivity of the metallic center.

While specific catalytic applications for metal complexes of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine are not yet extensively documented in the literature, the broader class of 2-aminothiazole-metal complexes has shown significant promise. researchgate.netnih.gov Transition metal complexes bearing ligands with heterocyclic N and S atoms are of considerable interest due to their potential to catalyze a variety of organic transformations. researchgate.netorientjchem.org

The robust coordination of the 2-aminothiazole moiety to metals like palladium, copper, and cobalt suggests its potential utility in cross-coupling reactions, oxidation, and reduction processes. For instance, palladium complexes are central to C-N and C-C bond-forming reactions, and the electronic properties of the supporting ligands are critical for catalytic efficiency. rsc.orgmit.edu The ethynyl and silyl (B83357) functionalities on the 4-((Trimethylsilyl)ethynyl)thiazol-2-amine ligand could offer unique electronic and steric tuning of a palladium center, potentially influencing the rates and selectivity of reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. nih.gov

Furthermore, the ability of thiazole-derived Schiff base complexes of cobalt, nickel, and copper to act as catalysts has been explored. nih.govorientjchem.org These complexes often exhibit good activity in oxidation reactions. scirp.org The 2-amino group on the target compound provides a convenient handle for derivatization into Schiff bases or other multidentate ligands, thereby expanding its potential catalytic scope. The development of chiral versions of these ligands could also pave the way for applications in asymmetric catalysis. acs.org The field remains fertile ground for research, with the potential to discover highly active and selective catalysts based on this versatile thiazole scaffold.

The photophysical properties of heterocyclic compounds are of great interest for applications in materials science, particularly in the development of photocatalytic systems. Thiazole-containing compounds, especially those with extended π-conjugation, often exhibit interesting electronic and optical properties. The 4-((Trimethylsilyl)ethynyl)thiazol-2-amine molecule contains a conjugated system formed by the thiazole ring and the ethynyl group, which is expected to be photoactive.

Research on related thiazolo[5,4-d]thiazole (B1587360) (TzTz) derivatives has shown that these materials possess excellent photoelectric properties and can be incorporated into conjugated microporous polymers (CMPs) for photocatalysis. These TzTz-based systems have proven effective for the selective aerobic oxidation of amines to imines under visible light irradiation and for the photocatalytic reduction of CO2. The specific electronic properties of the thiazole ring, with its sulfur and nitrogen lone pairs, contribute to its function in these photocatalytic cycles.

The photophysical characteristics of such systems are highly dependent on their molecular structure. The introduction of an ethynyl linker is a common strategy to extend the π-conjugated system, which typically leads to a red-shift in absorption and emission spectra. The amino group acts as an electron-donating group, further influencing the electronic transitions. Therefore, 4-((Trimethylsilyl)ethynyl)thiazol-2-amine and its derivatives are promising candidates for use as photosensitizers or as building blocks for more complex photocatalytic materials.

Below is a table summarizing the photocatalytic applications of related thiazole-based materials, highlighting the potential of this class of compounds.

| Thiazole-Based Material | Target Reaction | Light Source | Key Findings | Reference |

| Thiazolo[5,4-d]thiazole-linked CMPs | Selective aerobic oxidation of amines | Blue Light | High conversion of amines to imines with excellent selectivity. | |

| Thiazolo[5,4-d]thiazole-linked CMPs | Photocatalytic CO2 reduction to methanol (B129727) | Visible Light | High regeneration efficiency of NADH, enabling enzymatic CO2 conversion. | |

| Cationic Thiazolothiazole Derivatives | Photoinactivation of S. aureus | White Light | Effective photosensitizing agents for antimicrobial applications. |

This table showcases the utility of thiazole-containing systems in various photocatalytic applications, suggesting the potential for developing similar systems based on 4-((Trimethylsilyl)ethynyl)thiazol-2-amine.

Computational and Theoretical Investigations of 4 Trimethylsilyl Ethynyl Thiazol 2 Amine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure of molecules. For 4-((Trimethylsilyl)ethynyl)thiazol-2-amine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and physical properties.

Detailed research findings from DFT studies on similar thiazole (B1198619) derivatives reveal key electronic features. mdpi.comresearchgate.netnih.gov Calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to obtain optimized molecular geometries and electronic properties. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. mdpi.com For thiazole derivatives, the HOMO and LUMO are often localized over the π-conjugated system of the thiazole ring. nih.gov

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule, providing a deeper understanding of the bonding and stability. researchgate.netresearchgate.net These calculations can reveal the stabilization energy associated with electron delocalization from donor to acceptor orbitals. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Thiazole Derivatives

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization. For 4-((Trimethylsilyl)ethynyl)thiazol-2-amine, theoretical calculations can generate predicted spectra that aid in the interpretation of experimental data.

Theoretical vibrational frequencies can be calculated using DFT, corresponding to infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral peaks. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. acs.orgdergipark.org.tr The calculated chemical shifts for aromatic carbons in thiazole derivatives typically appear in the range of 110–150 ppm, while the proton of the thiazole ring is often observed between 7.0 and 8.5 ppm. acs.orgdergipark.org.tr

Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net This analysis can provide insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for a Representative Thiazole Structure

| Spectroscopic Technique | Predicted Parameter | Representative Value Range |

|---|---|---|

| ¹H NMR | Chemical Shift (thiazole H) | 7.5 - 8.1 ppm |

| ¹³C NMR | Chemical Shift (thiazole C2) | 168 - 170 ppm |

| ¹³C NMR | Chemical Shift (thiazole C4) | 140 - 149 ppm |

| ¹³C NMR | Chemical Shift (thiazole C5) | 110 - 117 ppm |

| IR Spectroscopy | C=N stretch | 1600 - 1650 cm⁻¹ |

Mechanistic Insights into Reaction Pathways and Selectivity

Computational chemistry plays a pivotal role in unraveling the mechanisms of chemical reactions. For the synthesis of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine and its subsequent reactions, theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies. This information is crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions.

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, and its mechanism has been subject to computational investigation for various derivatives. researchgate.net Such studies can clarify the sequence of bond-forming and bond-breaking events. Theoretical calculations can also explain the regioselectivity of electrophilic substitution reactions on the thiazole ring. The calculated electron density often indicates that C5 is the most likely site for electrophilic attack. wikipedia.org

By modeling different reaction pathways, computational chemists can predict which products are kinetically and thermodynamically favored. This predictive power is invaluable for designing efficient and selective synthetic routes to complex thiazole derivatives.

Computational Modeling of Material Properties and Intermolecular Interactions

The potential application of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine in materials science can be explored through computational modeling. Thiazole-containing compounds are known to have interesting optical and electronic properties, making them candidates for use in organic electronics. scienceopen.com

Computational studies can predict nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net Molecular dynamics simulations can be used to model the behavior of molecules in the solid state or in solution, providing insights into intermolecular interactions and packing arrangements. plos.org These simulations are essential for understanding how individual molecules assemble to form bulk materials and how this organization influences the material's properties.

The analysis of non-covalent interactions, such as hydrogen bonding and π-π stacking, is critical for predicting the crystal structure and stability of molecular solids. nih.gov These interactions can be visualized and quantified using computational tools, offering a molecular-level understanding of the forces that govern the structure and function of materials derived from 4-((Trimethylsilyl)ethynyl)thiazol-2-amine.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues for 4 Trimethylsilyl Ethynyl Thiazol 2 Amine Research

Exploration of Unconventional Synthetic Strategies

Future research is poised to move beyond traditional synthetic routes to access 4-((trimethylsilyl)ethynyl)thiazol-2-amine and its derivatives. A primary focus will be the development of more efficient and sustainable synthetic methodologies.

One promising area is the application of C-H activation strategies. rsc.org This approach would enable the direct functionalization of the thiazole (B1198619) core, potentially bypassing multiple steps required in classical syntheses. Research in this direction could lead to the regioselective introduction of various substituents, thereby rapidly generating a library of diverse derivatives for further study. rsc.org

Flow chemistry represents another frontier for the synthesis of this compound. Continuous-flow processes offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis could enable the on-demand production of 4-((trimethylsilyl)ethynyl)thiazol-2-amine, facilitating its use in larger-scale applications.

Furthermore, the exploration of one-pot multicomponent reactions is anticipated to streamline the synthesis process. ijcce.ac.irscispace.com Designing a reaction that combines multiple starting materials in a single step to form the target molecule would significantly improve atom economy and reduce waste. ijcce.ac.irscispace.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | Increased efficiency, access to novel derivatives | Regioselective functionalization of the thiazole ring |

| Flow Chemistry | Improved safety, scalability, and control | Development of continuous-flow synthesis protocols |

| Multicomponent Reactions | Enhanced atom economy, reduced waste | Design of one-pot reactions for streamlined synthesis |

Expanding the Scope of Advanced Functional Materials Applications

The distinct electronic and structural features of 4-((trimethylsilyl)ethynyl)thiazol-2-amine make it a compelling building block for a new generation of advanced functional materials. scispace.comwiley-vch.de

The presence of the trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) group is particularly significant. The TMS group enhances solubility, which is advantageous for solution-based processing of materials. mdpi.com Following incorporation into a larger structure, the TMS group can be selectively removed to reveal a terminal alkyne, which can then participate in a variety of coupling reactions, such as the "click" reaction, to form extended conjugated systems or polymers.

Future research will likely focus on incorporating this molecule into:

Organic Semiconductors: The thiazole and ethynyl components can contribute to the electronic structure of organic semiconductors used in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Sensors: The amino group and the thiazole ring can act as binding sites for various analytes. By integrating this molecule into a larger sensory platform, it may be possible to develop highly sensitive and selective chemical sensors.

Nonlinear Optical (NLO) Materials: The conjugated π-system of the molecule suggests potential for NLO applications. Further derivatization could enhance these properties, leading to materials for optical communications and data storage.

Development of Novel Catalytic Systems Based on Derivatives

The 2-aminothiazole (B372263) core of the molecule is a well-established ligand scaffold in coordination chemistry. This opens up exciting possibilities for the development of novel catalytic systems.

Future research could involve:

Coordination to Transition Metals: The nitrogen and sulfur atoms of the thiazole ring, along with the amino group, can coordinate to a variety of transition metals to form stable complexes. fabad.org.tr These complexes could be investigated for their catalytic activity in a range of organic transformations.

N-Heterocyclic Carbene (NHC) Precursors: Alkylation of the thiazole nitrogen can lead to the formation of thiazolium salts. wikipedia.org These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. wikipedia.org The ethynyl substituent could offer a handle for anchoring these catalysts to solid supports.

Asymmetric Catalysis: By introducing chiral moieties to the 4-((trimethylsilyl)ethynyl)thiazol-2-amine scaffold, it may be possible to develop chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

| Catalytic System | Potential Application | Key Feature |

| Transition Metal Complexes | Cross-coupling reactions, oxidation, reduction | Coordination via N and S atoms |

| N-Heterocyclic Carbenes | Organocatalysis, ligand for metal catalysts | Formed from thiazolium salt precursors |

| Chiral Ligands | Asymmetric synthesis | Incorporation of chiral auxiliaries |

Synergistic Experimental and Computational Approaches to Material Design

The synergy between experimental synthesis and computational modeling will be crucial in accelerating the discovery and optimization of new materials based on 4-((trimethylsilyl)ethynyl)thiazol-2-amine. rsc.org

Computational chemistry , particularly Density Functional Theory (DFT), can be employed to predict the electronic and optical properties of designed molecules before they are synthesized in the lab. researchgate.netresearchgate.net This in silico screening can help to identify the most promising candidates for specific applications, thereby saving significant time and resources. nih.govnih.gov

Molecular modeling can also provide insights into the intermolecular interactions and packing of these molecules in the solid state, which are critical for the performance of organic electronic devices. nih.gov This information can guide the design of derivatives with improved charge transport properties.

Future research will see a closer integration of these approaches, with computational predictions guiding experimental efforts, and experimental results feeding back to refine the computational models. This iterative cycle of design, synthesis, characterization, and modeling will be essential for unlocking the full potential of 4-((trimethylsilyl)ethynyl)thiazol-2-amine and its derivatives in the development of next-generation technologies. rsc.org

Q & A

Q. Key Conditions :

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the trimethylsilyl group.

- Catalytic systems (e.g., Pd(PPh₃)₄, CuI) for cross-coupling reactions.

- Reaction temperatures between 60–100°C for optimal yield .

Which spectroscopic techniques are typically employed to characterize 4-((Trimethylsilyl)ethynyl)thiazol-2-amine, and what spectral features confirm its structure?

Q. Basic

- ¹H NMR : Look for the singlet peak of the trimethylsilyl (TMS) group at δ ~0.2 ppm and the ethynyl proton resonance at δ ~2.5–3.5 ppm. The thiazole ring protons appear as distinct multiplets between δ 6.5–8.0 ppm .

- ¹³C NMR : The TMS carbon resonates at δ ~0–5 ppm, while the ethynyl carbons appear at δ ~75–95 ppm. Thiazole carbons are typically in the δ 110–160 ppm range .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the TMS-ethynyl moiety .

Example : In related compounds, IR spectroscopy shows C≡C stretching vibrations near 2100–2200 cm⁻¹ .

How can researchers optimize the yield and purity of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine during synthesis, particularly in cross-coupling reactions?

Q. Advanced

- Catalyst Optimization : Use Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligands like XPhos to enhance coupling efficiency. Microwave-assisted synthesis can reduce reaction time and improve yield .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

- Troubleshooting Low Yields :

- Ensure strict anhydrous conditions to prevent side reactions.

- Use excess trimethylsilyl acetylene (1.2–1.5 eq.) to drive the reaction .

Q. Advanced

- Contradiction in ¹H NMR Peaks :

- Overlapping signals can arise from tautomerism in the thiazole ring. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to resolve splitting .

- Unexpected Mass Fragments :

- Compare experimental HRMS data with computational predictions (e.g., using MassFrontier). The TMS group often undergoes cleavage, producing fragments at m/z [M – TMS]⁺ .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: chloroform/methanol) and analyze the crystal packing .

How can computational methods like molecular docking be applied to predict the biological activity of 4-((Trimethylsilyl)ethynyl)thiazol-2-amine derivatives?

Q. Advanced

- Target Selection : Prioritize targets (e.g., kinases, antimicrobial enzymes) based on structural homology to known thiazole inhibitors .

- Docking Workflow :

- Case Study : Derivatives with extended π-systems showed enhanced binding to EGFR kinase (ΔG = −9.2 kcal/mol) in silico, correlating with in vitro antitumor activity .

What in vitro assays are commonly used to evaluate the antimicrobial activity of thiazol-2-amine compounds?

Q. Basic

- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-Kill Assays : Assess bactericidal kinetics by sampling at 0, 6, 12, and 24 hours post-treatment .

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm formation in C. albicans .

What structural modifications of the thiazole core enhance the compound's pharmacokinetic properties, such as solubility or metabolic stability?

Q. Advanced

- Solubility Enhancement : Introduce polar groups (e.g., –OH, –COOH) at the 4-position of the thiazole ring. For example, ester derivatives (e.g., ethyl thiazole-4-carboxylate) improve aqueous solubility .

- Metabolic Stability : Replace labile groups (e.g., methyl esters) with trifluoromethyl or tert-butyl substituents to reduce CYP450-mediated oxidation .

- Case Study : N-Substitution with a pyrazine ring (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) improved logP values by 0.5 units, enhancing blood-brain barrier penetration .

What are the known biological targets or mechanisms of action associated with 4-((Trimethylsilyl)ethynyl)thiazol-2-amine?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.